3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride
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Overview
Description
3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a cyano group, a dichlorophenyl group, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-cyanopyridine in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyridinium ion can facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-1-[(2,4-dichlorophenyl)methyl]pyridin-1-ium chloride
- 3-Cyano-1-[(2,6-difluorophenyl)methyl]pyridin-1-ium chloride
- 3-Cyano-1-[(2,6-dibromophenyl)methyl]pyridin-1-ium chloride
Uniqueness
3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the cyano and pyridinium groups also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
61307-54-8 |
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Molecular Formula |
C13H9Cl3N2 |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C13H9Cl2N2.ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;/h1-6,8H,9H2;1H/q+1;/p-1 |
InChI Key |
ZLKCUVZMIBJWTB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C[N+]2=CC=CC(=C2)C#N)Cl.[Cl-] |
Origin of Product |
United States |
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